molecular formula C19H19ClN2O3S2 B2668482 4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide CAS No. 941987-89-9

4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide

Cat. No. B2668482
CAS RN: 941987-89-9
M. Wt: 422.94
InChI Key: RIKSOWOWRGEESR-UHFFFAOYSA-N
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Description

The compound “4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide” is a substituted 2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxobut-2-enoate . It contains a nitrile substituent in the thiophene ring .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a nitrile substituent in the thiophene ring . Unfortunately, the specific details about the molecular structure are not provided in the search results.

Scientific Research Applications

Chemical Structure and Docking Studies

Compounds featuring chlorophenyl and sulfonyl moieties, similar to the chemical , have been studied for their structural characteristics and potential interactions with biological targets. For instance, docking studies and crystal structure analysis of tetrazole derivatives provide insights into how related compounds could interact with proteins or enzymes, offering a foundation for designing inhibitors or modulators of biological pathways (Al-Hourani et al., 2015).

Anticancer Activity

Sulfonyl-containing compounds, resembling the core structure of the queried chemical, have shown promise in anticancer research. Synthesis and evaluation of indapamide derivatives, for instance, revealed potential proapoptotic activities against melanoma cell lines, suggesting that similar compounds could be explored for therapeutic applications in cancer treatment (Yılmaz et al., 2015).

Thermal Stability and Polymer Research

The presence of sulfonyl and aromatic components in a compound's structure can significantly influence its thermal properties and potential applications in materials science. Research on aromatic poly(imide amide benzimidazole) copolymers incorporating chlorophenyl units highlights the relevance of such structures in synthesizing materials with desirable thermal stability and solubility properties (Wang & Wu, 2003).

Enzyme Inhibition and Pharmaceutical Applications

Compounds featuring sulfonyl groups and specific aromatic substitutions have been investigated for their ability to inhibit enzymes such as carbonic anhydrases, which play critical roles in various physiological processes. This enzyme inhibition activity indicates potential pharmaceutical applications, including the treatment of conditions like glaucoma or cancer (Morsy et al., 2009).

Safety and Hazards

The compound has been found to have pronounced antinociceptive activity and low toxicity . According to the classification of toxicity of drugs, the compound belongs to the V class toxicity .

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S2/c20-13-7-9-14(10-8-13)27(24,25)11-3-6-18(23)22-19-16(12-21)15-4-1-2-5-17(15)26-19/h7-10H,1-6,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKSOWOWRGEESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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